molecular formula C12H21NO B13272054 [1-(5-Methylfuran-2-YL)ethyl](pentyl)amine

[1-(5-Methylfuran-2-YL)ethyl](pentyl)amine

Cat. No.: B13272054
M. Wt: 195.30 g/mol
InChI Key: OSHMZFFPAGHNAJ-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-YL)ethylamine is an organic compound with the molecular formula C12H21NO It features a furan ring substituted with a methyl group at the 5-position and an ethylamine group at the 1-position, further extended by a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the reaction of 5-methylfurfural with ethylamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reductive amination to introduce the pentylamine group. The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction step .

Industrial Production Methods

Industrial production of 1-(5-Methylfuran-2-YL)ethylamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-YL)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Methylfuran-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Medicine

In medicine, 1-(5-Methylfuran-2-YL)ethylamine is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, especially in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylfuran-2-yl)ethanone: Similar structure but lacks the pentylamine group.

    5-Methylfurfural: Precursor in the synthesis of 1-(5-Methylfuran-2-YL)ethylamine.

    Tetrahydrofuran derivatives: Reduced forms of the furan ring.

Uniqueness

1-(5-Methylfuran-2-YL)ethylamine is unique due to its combination of a furan ring, ethylamine group, and pentyl chain.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]pentan-1-amine

InChI

InChI=1S/C12H21NO/c1-4-5-6-9-13-11(3)12-8-7-10(2)14-12/h7-8,11,13H,4-6,9H2,1-3H3

InChI Key

OSHMZFFPAGHNAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=C(O1)C

Origin of Product

United States

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